Lipophilicity Advantage Over Non-Halogenated Analog
The presence of the 2-chloro substituent substantially increases the compound's lipophilicity compared to its non-halogenated counterpart. The computed octanol-water partition coefficient (XLogP3-AA) for 2-chloro-6-morpholinobenzonitrile is 2.0, which is approximately 0.7 log units higher than that of 2-morpholinobenzonitrile (XLogP3 = 1.3) [1]. This quantified shift in lipophilicity is critical for controlling the ADME profile of derived lead compounds.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | 2-Morpholinobenzonitrile (CAS 204078-32-0): XLogP3 = 1.3 |
| Quantified Difference | Difference = +0.7 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A higher logP value is directly correlated with increased membrane permeability and can be a decisive factor for researchers selecting a core scaffold to optimize for oral bioavailability or CNS penetration.
- [1] PubChem. (2025). XLogP3-AA comparison: 2-Chloro-6-morpholin-4-ylbenzonitrile (CID 2804371) vs. 2-Morpholinobenzonitrile (CID 2733141). National Center for Biotechnology Information. View Source
